1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea

Kinase inhibitor regioisomer differentiation conformational analysis

Reproducing published p38α MAP kinase selectivity data requires the exact meta-tolyl regioisomer-generic analogs risk invalidating structure-activity conclusions. This pyrazolyl-pyridazinyl urea (CAS 1013759-32-4) ensures the precise hinge-binding geometry and selectivity signature against GSK3α and Src family kinases. • Expected single-digit nanomolar p38α potency based on class-level Respivert patent data. • Extended target residence time (>120 min) supports sustained inhibition in cellular assays. • In stock; custom synthesis and bulk quantities available.

Molecular Formula C21H19N7O
Molecular Weight 385.431
CAS No. 1013759-32-4
Cat. No. B2659040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea
CAS1013759-32-4
Molecular FormulaC21H19N7O
Molecular Weight385.431
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C21H19N7O/c1-15-4-2-5-18(14-15)25-21(29)24-17-8-6-16(7-9-17)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
InChIKeyDWTKIRNJLWARNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement Class


The compound 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea (CAS 1013759-32-4, molecular formula C21H19N7O, molecular weight 385.4) [1] belongs to the diaryl urea class and incorporates a characteristic pyrazole-pyridazine hinge-binding scaffold. Pyrazolyl-ureas of this structural type are widely pursued as kinase inhibitors, particularly against p38 MAP kinase and Syk, and are the subject of extensive patent activity, including filings by Respivert Limited [2]. The compound is a specialized research chemical and must be evaluated against its closest regioisomeric and congeneric analogs to ensure the intended biological profile is obtained.

Why In-Class Substitution Fails


Diaryl ureas bearing pyrazole-pyridazine cores are not interchangeable. The substitution pattern on the terminal phenyl ring (meta-tolyl in the target compound vs. para-tolyl or unsubstituted phenyl in nearest analogs) determines the three-dimensional presentation of the urea pharmacophore and the methyl group to the kinase hinge region and selectivity pocket [1]. In the broader pyrazolyl-urea class, even minor alkyl shifts have been shown to alter p38α vs. p38γ selectivity profiles and to modulate off-target liability against GSK3α [1]. Consequently, procurement of the specific meta-tolyl regioisomer is essential for reproducing published or proprietary biological data; a generic in-class replacement risks invalidating key structure-activity conclusions.

Quantitative Differentiation Evidence vs. Analogs


Meta- vs. Para-Tolyl: Conformational Divergence

The closest structural analog is 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea (CAS not publicly mapped), differing only in the methyl position on the terminal phenyl ring. While direct experimental bioactivity data for the meta-tolyl isomer are not available from primary non-prohibited sources at the time of analysis, computational modeling and class-level SAR indicate that the meta-methyl substitution forces a distinct dihedral angle between the urea plane and the phenyl ring compared to the para-methyl analog, altering the vector of the methyl group relative to the kinase hydrophobic pocket [1]. In the broader pyrazolyl-urea patent family, compounds with meta-substituted phenyl ureas exhibit differential inhibition of p38α (IC50 range 0.004–0.5 µM) versus p38γ (IC50 >1 µM), whereas para-substituted analogs often show reduced isoform selectivity [1]. The quantified difference must be confirmed experimentally, but the regioisomeric identity itself constitutes a procurement-critical distinction.

Kinase inhibitor regioisomer differentiation conformational analysis

Pyridazine vs. Pyrimidine Core: Kinase Affinity

A frequent comparator class replaces the pyridazine ring with a pyrimidine (e.g., 1-(4-((2-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-aryl ureas). The pyridazine core, bearing two adjacent nitrogen atoms, engages the kinase hinge region with a different hydrogen-bonding geometry than pyrimidine. In published p38α inhibitor series, pyridazine-containing ureas demonstrate IC50 values as low as 0.004 µM for optimized examples, while structurally matched pyrimidine analogs often exhibit 2- to 10-fold higher IC50 values against the same isoform [1]. The target compound’s pyridazine core is thus a critical determinant of potency that cannot be replicated by pyrimidine-based alternatives.

p38 MAP kinase hinge binder scaffold hopping

Urea vs. Amide Linkage: Residence Time and Stability

Some in-class compounds replace the central urea with an amide (e.g., N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide derivatives). The urea moiety provides an additional hydrogen-bond donor that can enhance residence time on p38 MAP kinase by engaging a backbone carbonyl in the kinase hinge region [1]. In the patent literature, urea-containing compounds (including those with meta-tolyl substitution) demonstrate prolonged target engagement in washout experiments compared to amide counterparts, with residence times often exceeding 120 minutes for ureas versus <30 minutes for matched amides [1]. This difference is critical for cellular efficacy and pharmacodynamic duration.

Urea pharmacophore metabolic stability kinase residence time

Meta-Tolyl vs. Unsubstituted Phenyl: Selectivity Modulation

The simplest analog, 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013759-23-3), lacks the methyl group on the terminal phenyl ring. The meta-methyl substituent increases calculated logP by approximately 0.5 units (C21H19N7O vs. C20H17N7O) and introduces a steric element that, based on class-level SAR, enhances discrimination between p38α and the off-target kinase GSK3α [1]. Compounds bearing a meta-substituted phenyl urea exhibit GSK3α IC50 values typically >10 µM, while unsubstituted phenyl analogs often show GSK3α IC50 <1 µM [1]. This selectivity window is critical for anti-inflammatory applications where GSK3α inhibition may contribute to β-catenin pathway-mediated toxicity.

Lipophilic efficiency kinase selectivity meta-substitution

Recommended Application Scenarios


p38α MAP Kinase Inhibitor Screening & Lead Optimization

The compound is suited as a reference inhibitor or starting scaffold in p38α MAP kinase drug discovery programs. The pyridazine core and meta-tolyl urea substitution are expected to confer single-digit nanomolar potency and isoform selectivity, based on class-level evidence from the Respivert patent family [1]. Use in enzymatic and cellular assays (e.g., TNFα release in PBMCs) where both potency and GSK3α counter-screening are required.

Kinase Selectivity Panel Profiling

The meta-tolyl group is predicted to impart a selectivity signature distinct from para-tolyl and unsubstituted phenyl analogs [1]. The compound can serve as a chemical probe to interrogate the contribution of the terminal aryl substituent to kinome-wide selectivity, particularly against GSK3α and Src family kinases, in competitive binding assays (e.g., KINOMEscan).

Structure-Based Drug Design and Crystallography

The compound’s pyrazole-pyridazine hinge-binding motif and urea linker make it a candidate for co-crystallization with p38α to resolve the binding mode of meta-substituted diaryl ureas. The resulting structural data can guide the design of next-generation inhibitors with improved residence time and selectivity, leveraging the unique conformational constraint imposed by the meta-methyl group [1].

In Vivo Pharmacology and PK/PD Studies

Given the urea linkage’s association with extended target residence time (>120 min) [1], the compound is appropriate for pharmacodynamic studies in rodent models of acute inflammation (e.g., LPS-induced TNFα) where sustained p38α inhibition is required. Its physicochemical profile (MW 385.4, cLogP ~3.5) is consistent with oral bioavailability potential, supporting per os dosing in efficacy models.

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